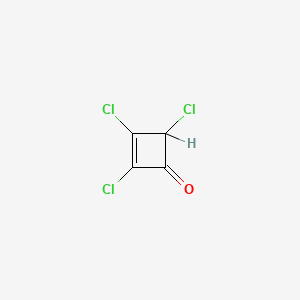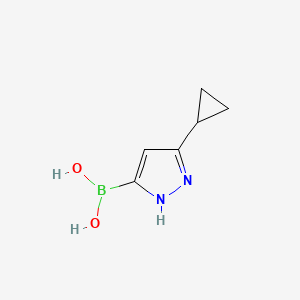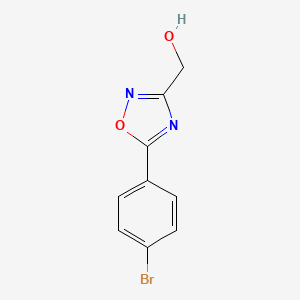
5-(4-Bromophenyl)-1,2,4-oxadiazole-3-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromophenyl)-1,2,4-oxadiazole-3-methanol is a heterocyclic compound that features a bromophenyl group attached to an oxadiazole ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1,2,4-oxadiazole-3-methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with glyoxylic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
5-(4-Bromophenyl)-1,2,4-oxadiazole-3-methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methanol group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Formation of various substituted oxadiazole derivatives.
Oxidation: Production of aldehydes or carboxylic acids.
Reduction: Formation of reduced oxadiazole derivatives.
科学的研究の応用
5-(4-Bromophenyl)-1,2,4-oxadiazole-3-methanol has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: Incorporated into polymers and liquid crystals for advanced material applications.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 5-(4-Bromophenyl)-1,2,4-oxadiazole-3-methanol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-(4-Bromophenyl)-1,2,4-oxadiazole: Lacks the methanol group, which may affect its solubility and reactivity.
5-(4-Bromophenyl)-1,2,4-thiadiazole: Contains a sulfur atom instead of oxygen, leading to different electronic properties and reactivity.
5-(4-Bromophenyl)-1,2,4-triazole: Features a nitrogen atom in place of the oxygen, resulting in distinct chemical behavior.
Uniqueness
5-(4-Bromophenyl)-1,2,4-oxadiazole-3-methanol is unique due to the presence of the methanol group, which can participate in additional hydrogen bonding and increase the compound’s solubility in polar solvents
特性
分子式 |
C9H7BrN2O2 |
|---|---|
分子量 |
255.07 g/mol |
IUPAC名 |
[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]methanol |
InChI |
InChI=1S/C9H7BrN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)12-14-9/h1-4,13H,5H2 |
InChIキー |
BXDMIBBZTPCLKG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


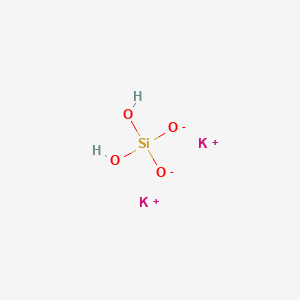
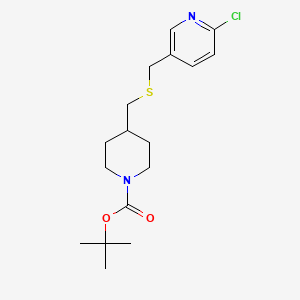
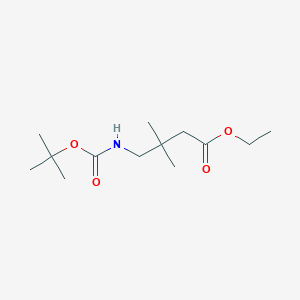
![4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide](/img/structure/B13970955.png)
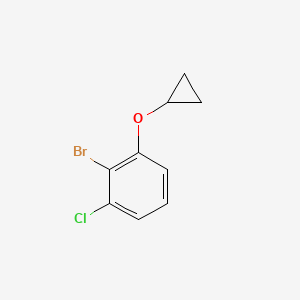
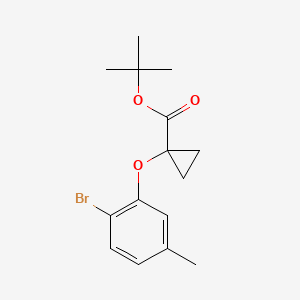
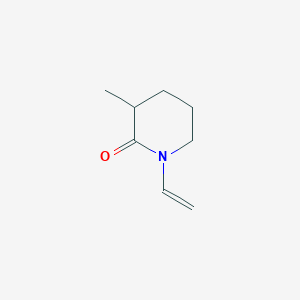
![(5E)-5-[1-(cyclopropylamino)propylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B13970984.png)
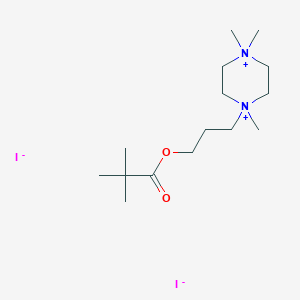
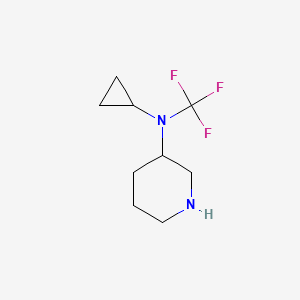
![1-[3-(Methyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B13970997.png)
![5-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13970999.png)
